molecular formula C9H10N2O3 B8801582 2-(Acetylamino)-5-aminobenzoic acid CAS No. 54669-98-6

2-(Acetylamino)-5-aminobenzoic acid

Cat. No.: B8801582
CAS No.: 54669-98-6
M. Wt: 194.19 g/mol
InChI Key: VENSKZQVHFCKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylamino)-5-aminobenzoic acid (CAS: 54669-98-6, synonyms: 5-acetamidoanthranilic acid) is a benzoic acid derivative with two functional groups: an acetylamino (-NHCOCH₃) at position 2 and an amino (-NH₂) at position 3. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol and a LogP value of 0.754, indicating moderate hydrophilicity . This compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, demonstrating its stability and purity under standard analytical conditions .

Properties

CAS No.

54669-98-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-acetamido-5-aminobenzoic acid

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)

InChI Key

VENSKZQVHFCKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key analogues differ in substituent positions, functional groups, and electronic properties, influencing their chemical behavior and applications.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Acetylamino)-5-aminobenzoic acid -NHCOCH₃ (C2), -NH₂ (C5) C₉H₁₀N₂O₃ 194.19 Moderate hydrophilicity, HPLC stability
2-Amino-5-methylbenzoic acid -NH₂ (C2), -CH₃ (C5) C₈H₉NO₂ 151.17 Lipophilic (LogP ~1.2), dye intermediate
5-Amino-2-chlorobenzoic acid -NH₂ (C5), -Cl (C2) C₇H₆ClNO₂ 171.58 Increased acidity (Cl electron-withdrawing), pharmaceutical precursor
2-Amino-5-bromo-3-methylbenzoic acid -NH₂ (C2), -Br (C5), -CH₃ (C3) C₈H₈BrNO₂ 230.06 High molecular weight, potential halogen bonding in drug design
5-Hydroxyanthranilic acid -NH₂ (C2), -OH (C5) C₇H₇NO₃ 153.14 Antioxidant properties, metabolic intermediate

Pharmacological Relevance

  • Fluorinated Analogues: 2-Amino-5-fluorobenzoic acid derivatives exhibit altered electronic properties, enhancing binding to biological targets compared to non-fluorinated counterparts .

Stability and Analytical Profiles

  • HPLC Compatibility : The target compound’s HPLC elution profile is distinct from halogenated analogues (e.g., 5-chloro or 5-bromo derivatives), which typically exhibit longer retention times due to increased lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.